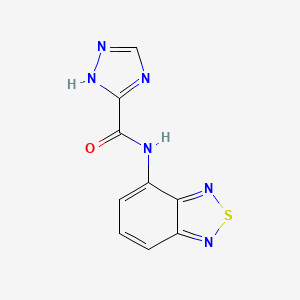

N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heterocyclic compounds incorporating elements such as sulfur, nitrogen, and oxygen within their rings exhibit a wide range of biological activities. The synthesis and characterization of these compounds have been of significant interest in the field of medicinal chemistry due to their potential pharmacological applications. Specifically, derivatives of benzothiazole and triazole have been extensively studied for their antimicrobial properties and potential as bioactive molecules.

Synthesis Analysis

The synthesis of heterocyclic compounds like "N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide" typically involves multi-step reactions starting from simple precursors. For instance, Patel and Patel (2015) described the synthesis of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives (Patel & Patel, 2015). This method represents a common strategy for assembling complex heterocycles by coupling different ring systems.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds synthesized from N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide derivatives have shown significant antimicrobial properties. For example, a study demonstrated the synthesis and in vitro antimicrobial activity of novel derivatives against a range of bacteria and fungi, indicating moderate to good inhibition (S. Gilani et al., 2011). Another research focused on the synthesis and characterization of compounds for antibacterial studies, showing promising activity against various microorganisms (L. N. Obasi et al., 2017).

Diuretic Activity

Research into the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives revealed that some synthesized compounds exhibit promising diuretic effects. This indicates potential applications in treatments requiring diuresis (M. Yar & Zaheen Hasan Ansari, 2009).

Synthesis Methodologies

Several studies have developed novel methodologies for synthesizing benzothiadiazole derivatives, highlighting the chemical versatility and potential for creating a wide array of biologically active compounds. For instance, the efficient one-step synthesis of benzazoles in aqueous media has been documented, showcasing a novel approach to generating these compounds (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).

Fluorescence for Bioimaging

The design, synthesis, and application of fluorescent benzothiadiazole-triazole-linked biologically active derivatives have been explored, demonstrating their utility in bioimaging and as fluorescent cell-imaging probes. This application is crucial for medical diagnostics and research, providing tools for visualizing cellular processes and disease states (Eduardo H. G. da Cruz et al., 2014).

Mécanisme D'action

The mechanism of action of “N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide” can be understood by studying its interaction with various enzymes and receptors in the biological system . For instance, in vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

Orientations Futures

The future directions for “N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide” could involve the design and development of more selective and potent anticancer molecules . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could also be explored .

Propriétés

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6OS/c16-9(8-10-4-11-13-8)12-5-2-1-3-6-7(5)15-17-14-6/h1-4H,(H,12,16)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUCTUCUQPXZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)

![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)

![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)

![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)

![N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5590929.png)

![1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)

![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)

![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)